Sodium d-glucuronate monohydrate
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Overview
Description
Sodium D-glucuronate monohydrate is a carboxylic acid derivative that is highly soluble in water. It is often used in biochemical research due to its role in the process of glucuronidation, where glucuronic acid is linked to various molecules to enhance their solubility and facilitate their excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium D-glucuronate monohydrate can be synthesized through the oxidation of glucose, where the primary alcohol group of glucose is converted into a carboxyl group. This process can be catalyzed by enzymes or chemical oxidants .
Industrial Production Methods: The industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascades, whole cell catalysis, and co-culture systems .
Chemical Reactions Analysis
Types of Reactions: Sodium D-glucuronate monohydrate undergoes various chemical reactions, including:
Oxidation: Conversion of the primary alcohol group to a carboxyl group.
Reduction: Reduction of the carboxyl group back to an alcohol group.
Substitution: Replacement of the sodium ion with other cations.
Common Reagents and Conditions:
Oxidation: Enzymes or chemical oxidants.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various salts to replace the sodium ion.
Major Products:
Oxidation: D-glucuronic acid.
Reduction: D-glucose.
Substitution: Different glucuronate salts depending on the cation used.
Scientific Research Applications
Sodium D-glucuronate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Plays a role in detoxification processes by enhancing the solubility of toxins and facilitating their excretion.
Medicine: Used in drug delivery systems to improve the solubility and bioavailability of drugs.
Mechanism of Action
The primary mechanism of action of sodium D-glucuronate monohydrate involves glucuronidation, where it links to various molecules to increase their water solubility. This process is crucial for the detoxification of endogenous and exogenous substances, allowing for their easier excretion through urine or sweat .
Comparison with Similar Compounds
- D-glucuronic acid
- D-gluconic acid
- D-galacturonic acid
Comparison:
- D-glucuronic acid: Similar in structure but lacks the sodium ion.
- D-gluconic acid: Differs in the oxidation state of the carbon atoms.
- D-galacturonic acid: Similar in structure but derived from galactose instead of glucose.
Uniqueness: Sodium D-glucuronate monohydrate is unique due to its high solubility in water and its role in enhancing the solubility and excretion of various molecules, making it highly valuable in biochemical and medical applications .
Properties
Molecular Formula |
C6H11NaO8 |
---|---|
Molecular Weight |
234.14 g/mol |
IUPAC Name |
sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate;hydrate |
InChI |
InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h1-5,8-11H,(H,12,13);;1H2/q;+1;/p-1 |
InChI Key |
ICQRTPLATMRWJI-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.O.[Na+] |
Origin of Product |
United States |
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